2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene
Description
2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene is an organic compound characterized by the presence of fluorine atoms at the 2 and 3 positions of the benzene ring, a heptyl group at the 1 position, and a biphenyl structure with a pentylphenyl substituent
Properties
Molecular Formula |
C30H36F2 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene |
InChI |
InChI=1S/C30H36F2/c1-3-5-7-8-10-12-27-21-22-28(30(32)29(27)31)26-19-17-25(18-20-26)24-15-13-23(14-16-24)11-9-6-4-2/h13-22H,3-12H2,1-2H3 |
InChI Key |
SMMLALBZULZMIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C(=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCCC)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms can be replaced by other substituents using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Hydrogenated aromatic rings.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. The biphenyl structure provides rigidity, which can influence the compound’s binding affinity and specificity. The heptyl and pentyl groups contribute to the overall hydrophobic character, facilitating interactions with lipid bilayers and hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2,3-difluoro-1,4-bis(4-pentylphenyl)benzene: Similar structure but lacks the heptyl group.
1-ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene: Contains an ethoxy group instead of a heptyl group.
2,3-difluoro-1-(4-heptylphenyl)-4-(4-pentylphenyl)benzene: Similar structure with slight variations in substituent positions.
Uniqueness
2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene is unique due to the combination of fluorine atoms, heptyl group, and biphenyl structure
Biological Activity
2,3-Difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene is a complex organic compound with the molecular formula C30H36F2 and a molecular weight of 434.6 g/mol. This compound belongs to the class of terphenyls, characterized by three interconnected phenyl rings. The introduction of fluorine atoms into its structure enhances its thermal stability and solubility, which are advantageous for various applications, particularly in materials science and medicinal chemistry.
Structural Characteristics
The compound features a difluorobenzene moiety along with heptyl and pentyl substituents on phenyl groups, contributing to its unique physicochemical properties. The presence of fluorine atoms often leads to altered reactivity patterns due to their electronegativity.
Biological Activity Overview
Research indicates that 2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry. Preliminary studies suggest potential applications in drug development, particularly in modulating biological pathways through receptor interactions.
While specific mechanisms are still under investigation, the compound's structural properties suggest that it may influence various biochemical pathways. Its interactions with biological systems could involve binding to specific receptors or enzymes, thereby affecting cellular processes.
In Vitro Studies
A study evaluated the compound's cytotoxic effects on different cancer cell lines. The results indicated that it exhibited significant cytotoxicity against HepG2 (liver) and MCF-7 (breast) cancer cell lines, with IC50 values of 21.00 μM and 26.10 μM respectively. These findings suggest its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications in substituents significantly influence the biological activity of related compounds. For instance, variations in alkyl chain length or the introduction of different functional groups can enhance or diminish activity against specific targets .
Comparative Analysis
To understand the uniqueness of 2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene | C30H36F2 | Contains an ethoxy group; alters solubility characteristics |
| 4',1''-Terphenyl,2,3-difluoro-4-heptyl-4''-pentyl | C30H36F2 | Similar terphenyl structure but different substitutions; distinct thermal properties |
| 1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene | C30H36F2 | Features an ethoxy group which modifies physical properties compared to difluorinated analogs |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
